molecular formula C22H21N3O3 B2833733 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1426314-67-1

4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Cat. No.: B2833733
CAS No.: 1426314-67-1
M. Wt: 375.428
InChI Key: BLCMLIPKBATCCG-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the imidazole and methoxyphenoxy groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

Chemistry

In chemistry, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its imidazole moiety is known to bind to metal ions, making it a candidate for metalloprotein studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The imidazole group can coordinate with metal ions, influencing the activity of metalloproteins. Additionally, the benzamide core may interact with various enzymes or receptors, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-bis((1H-imidazol-1-yl)methyl)benzene
  • 1,4-bis((1H-imidazol-1-yl)methyl)benzene
  • 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 4-((1H-imidazol-1-yl)methyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide stands out due to its unique combination of functional groups. The presence of both the imidazole and methoxyphenoxy groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-20-6-2-3-7-21(20)28-15-5-4-12-24-22(26)19-10-8-18(9-11-19)16-25-14-13-23-17-25/h2-3,6-11,13-14,17H,12,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMLIPKBATCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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